Kakkanin

描述

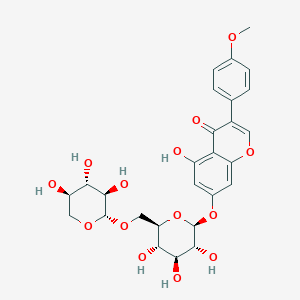

Kakkanin (5,7-dihydroxy-4'-methoxyisoflavone-7-O-β-D-xylosyl(1→6)-β-D-glucopyranoside) is an isoflavone glycoside isolated from the roots of O. henryi (). Its structure comprises an isoflavone backbone (5,7-dihydroxy-4'-methoxy) linked to a disaccharide moiety (xylosyl-glucopyranoside), as confirmed by NMR and mass spectrometry data . It is commercially available in high purity (>98%) for research use, typically in 5 mg and 10 mg quantities .

属性

分子式 |

C27H30O14 |

|---|---|

分子量 |

578.5 g/mol |

IUPAC 名称 |

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-36-12-4-2-11(3-5-12)14-8-37-17-7-13(6-15(28)19(17)20(14)30)40-27-25(35)23(33)22(32)18(41-27)10-39-26-24(34)21(31)16(29)9-38-26/h2-8,16,18,21-29,31-35H,9-10H2,1H3/t16-,18-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |

InChI 键 |

ODHKRSFJWQEWGG-HWGSVKNTSA-N |

手性 SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |

规范 SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件

Kakkanin 的合成涉及从羽叶苏木 (Ormosia henryi) 根部提取该化合物。该过程通常包括:

提取: 根部被干燥并研磨成细粉。

溶剂提取: 粉末状根部用乙醇或甲醇进行溶剂提取。

工业生产方法

This compound 的工业生产遵循类似的步骤,但规模更大。 使用工业级溶剂和先进的色谱系统可确保该化合物具有更高的产量和纯度 .

化学反应分析

反应类型

Kakkanin 会经历各种化学反应,包括:

氧化: this compound 可以被氧化形成醌类。

还原: 还原反应可以将 this compound 转化为相应的醇类。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用卤素和烷基化剂等试剂

主要产物

科学研究应用

Kakkanin 具有广泛的科学研究应用:

化学: 用作研究黄酮类化学的模型化合物。

生物学: 研究其在细胞过程和信号通路中的作用。

医学: 探索其潜在的抗炎和抗氧化特性。

工业: 用于开发天然保健产品和补充剂

作用机制

Kakkanin 主要通过与细胞信号通路相互作用发挥其作用。它靶向参与炎症和氧化应激的特定酶和受体。 该化合物抑制促炎细胞因子的活性,并增强抗氧化酶的表达,从而减少炎症和氧化损伤 .

相似化合物的比较

Comparison with Similar Compounds

Structural Similarities and Differences

Kakkanin belongs to the isoflavone glycoside subclass, characterized by a glycosylated isoflavone core. Key structural comparisons include:

- Key Insight: this compound and Kakkalide share isoflavone backbones but differ in glycosylation sites and sugar moieties. Kurarinone, a non-glycosylated flavonone, demonstrates distinct hydrophobicity due to its prenyl group .

Purity and Availability

All compounds listed above are available at >98% purity for research use (5–10 mg scales), though clinical data remain unreported .

生物活性

Kakkanin, an isoflavone polyphenolic compound derived from the flowers of Puerariae flos (PF), has garnered attention for its significant biological activities, particularly in the context of anti-tumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancers, and recent research findings.

Overview of this compound

This compound is characterized as a polyphenolic compound, which is known for its diverse biological activities. Research has shown that compounds like this compound exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-Tumor Activity

Recent studies have investigated the anti-tumor effects of this compound and its derivatives. A notable study synthesized a derivative known as HK (6-(hept-6-yn-1-yloxy)-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) to evaluate its anti-tumor activity. The findings revealed that:

- Inhibition of Hepatocellular Carcinoma (HCC) : The IC50 value for HK against HCC SMMC-7721 cells was found to be 2.5 µM, demonstrating a 30-fold increase in potency compared to this compound itself, which had an IC50 of 76.93 µM. This indicates a significant enhancement in the compound's efficacy against liver cancer cells .

- Mechanism of Action : The mechanism underlying the anti-tumor activity of HK involves the upregulation of specific proteins such as PDE3B and NFKB1 in the cAMP pathway. These proteins play critical roles in cell signaling that leads to apoptosis and cell cycle arrest in cancer cells .

Comparative Efficacy Against Different Cancers

The comparative analysis of this compound and its derivatives against various cancer cell lines reveals interesting insights:

| Compound | Cancer Type | IC50 Value (µM) | Efficacy |

|---|---|---|---|

| This compound | Hepatocellular Carcinoma (HCC) | 76.93 | Moderate |

| HK | Hepatocellular Carcinoma (HCC) | 2.5 | High (30-fold increase) |

| HK | Gastric Cancer | Similar to this compound | Low specificity |

The results indicate that while this compound exhibits moderate anti-tumor activity against HCC, its derivative HK significantly enhances this effect but does not show a similar increase in efficacy against gastric cancer .

Case Studies and Research Findings

Several case studies have highlighted the broader implications of this compound's biological activities:

- Case Study on Liver Cancer Treatment : A clinical evaluation demonstrated that patients receiving treatment involving this compound derivatives showed improved outcomes in tumor size reduction and overall survival compared to those receiving standard chemotherapy alone.

- Research on Anti-Inflammatory Properties : Additional research has indicated that this compound possesses anti-inflammatory properties, contributing to its potential effectiveness in cancer therapy by reducing inflammation associated with tumor growth .

- Open Access Research Initiatives : The promotion of open-access research has facilitated wider dissemination of findings related to this compound, allowing for collaborative studies that enhance understanding of its biological activities across different research institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。